molecular formula C32H35ClN2O4S B12459544 N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-{4-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]phenyl}glycinamide

N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-{4-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]phenyl}glycinamide

Cat. No.: B12459544
M. Wt: 579.1 g/mol
InChI Key: RYQKBRXPSKYHQY-UHFFFAOYSA-N
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Description

N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-{4-[(3s,5s,7s)-tricyclo[3311~3,7~]dec-1-yl]phenyl}glycinamide is a complex organic compound with a unique structure that includes a tricyclic decane ring, a sulfonyl group, and a glycinamide moiety

Preparation Methods

The synthesis of N2-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-{4-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]phenyl}glycinamide involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common synthetic route involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, as well as the use of scalable processes.

Chemical Reactions Analysis

N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-{4-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]phenyl}glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfonyl groups to sulfides.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, introducing different substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions.

Scientific Research Applications

N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-{4-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]phenyl}glycinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-{4-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]phenyl}glycinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact molecular pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar compounds to N2-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-{4-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]phenyl}glycinamide include other glycinamide derivatives and compounds with sulfonyl groups. These compounds may share similar chemical properties and reactivity but differ in their specific applications and biological activities.

Properties

Molecular Formula

C32H35ClN2O4S

Molecular Weight

579.1 g/mol

IUPAC Name

N-[4-(1-adamantyl)phenyl]-2-(5-chloro-2-methoxy-N-(4-methylphenyl)sulfonylanilino)acetamide

InChI

InChI=1S/C32H35ClN2O4S/c1-21-3-10-28(11-4-21)40(37,38)35(29-16-26(33)7-12-30(29)39-2)20-31(36)34-27-8-5-25(6-9-27)32-17-22-13-23(18-32)15-24(14-22)19-32/h3-12,16,22-24H,13-15,17-20H2,1-2H3,(H,34,36)

InChI Key

RYQKBRXPSKYHQY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4)C6=C(C=CC(=C6)Cl)OC

Origin of Product

United States

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